L-168,049 is a potent, orally bioavailable, non-peptidyl, triarylpyrrole glucagon receptor antagonist. [] It is a prototypical member of a series of triarylimidazole and triarylpyrrole compounds that exhibit antagonistic activity towards the glucagon receptor. [] This compound plays a crucial role in scientific research, particularly in investigating the functions of the glucagon receptor and its associated signaling pathways. [, , , , ]
L-168049 is a synthetic compound that functions as a selective antagonist of the glucagon receptor, specifically the glucagon receptor subtype. This compound has garnered attention in pharmacological research due to its ability to inhibit the binding of glucagon, a hormone involved in glucose metabolism, to its receptor. The compound demonstrates a high binding affinity with an IC50 value of 3.7 nmol/L, making it a potent tool for studying glucagon receptor signaling pathways and their implications in metabolic disorders such as diabetes and obesity .
L-168049 was developed as part of a series of triarylimidazole and triaryl-pyrrole derivatives aimed at exploring selective binding affinities for the glucagon receptor. The compound was synthesized to enhance understanding of glucagon receptor modulation and to potentially provide therapeutic avenues for conditions related to glucagon signaling .
The synthesis of L-168049 involves several key steps that focus on constructing its core structure, primarily based on a pyrrole framework. The synthetic route typically includes:
The precise synthetic pathway may vary slightly among different research groups but generally adheres to established organic synthesis protocols for heterocyclic compounds. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of L-168049.
L-168049 has a complex molecular structure characterized by multiple aromatic rings and nitrogen-containing heterocycles, which contribute to its binding properties. The three-dimensional conformation allows it to interact effectively with the transmembrane domain of the glucagon receptor.
The chemical formula for L-168049 is C19H20N4O, with a molecular weight of approximately 320.39 g/mol. Detailed structural information can be obtained from crystallographic studies that reveal how L-168049 fits into the active site of the glucagon receptor .
L-168049 primarily acts through its interaction with the glucagon receptor, inhibiting the action of glucagon by blocking its binding site. This antagonistic behavior can be studied through various biochemical assays that measure changes in cAMP levels upon receptor activation.
The compound's efficacy can be evaluated in vitro using cell lines expressing the glucagon receptor, where researchers assess its ability to prevent glucagon-induced signaling pathways. This includes measuring downstream effects such as alterations in intracellular cyclic adenosine monophosphate concentrations .
L-168049 exerts its pharmacological effects by binding selectively to the glucagon receptor, thereby preventing glucagon from activating this receptor. This blockade leads to reduced signaling through G protein-mediated pathways that typically result in increased glucose production by the liver.
Studies have shown that L-168049 does not interfere with other related receptors, such as the GLP-1 receptor, indicating its specificity and potential utility in therapeutic applications targeting metabolic disorders without off-target effects .
L-168049 is typically presented as a solid at room temperature, with properties that may include:
The compound exhibits stability under standard laboratory conditions but may require careful handling due to potential reactivity with strong oxidizing agents or acids.
Relevant data from studies indicate its stability profile and reactivity characteristics are comparable to other small molecule antagonists within its class .
L-168049 serves as an important research tool in pharmacology and biochemistry for studying:
L-168,049 (chemical name: 4-[3-(5-Bromo-2-propoxyphenyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]pyridine) is a potent, non-competitive antagonist of the human glucagon receptor (hGCGR). Its binding mechanism fundamentally differs from orthosteric inhibitors by targeting a site distinct from the endogenous glucagon binding cleft. Functional studies demonstrate that L-168049 inhibits glucagon-stimulated cAMP synthesis in CHO cells expressing hGCGR with an IC₅₀ of 41 nM, without displacing glucagon itself [1] [5]. This is corroborated by kinetic studies showing that L-168049 reduces the maximal response (Eₘₐₓ) of glucagon in adenylyl cyclase assays while increasing the apparent EC₅₀ of glucagon, yielding a Kb value of 25 nM [2] [5]. Schild analysis further confirms non-competitive behavior, as the concentration-response curves for glucagon shift non-parallelly with increasing antagonist concentrations [5].
Table 1: Functional Inhibition Profile of L-168049
Assay System | Parameter | Value | Significance |
---|---|---|---|
CHO-hGCGR (cAMP inhibition) | IC₅₀ | 41 nM | Primary functional activity |
Murine liver membranes | IC₅₀ | ~63 nM | Cross-species activity |
Adenylyl cyclase modulation | Kb | 25 nM | Binding affinity to altered receptor state |
Class B GPCRs, including GCGR, feature a large extracellular domain (ECD) critical for peptide ligand recognition. Unlike orthosteric antagonists (e.g., antibody mAb1) that directly occlude the glucagon-binding cleft, L-168049 acts allosterically by stabilizing an inactive receptor conformation [3] [6]. Structural studies of GCGR reveal that the ECD autoinhibits the receptor’s transmembrane domain (TMD) via interactions with extracellular loop 3 (ECL3) [4] [6]. L-168049 likely exploits this regulatory mechanism by binding to a topographically distinct site, potentially involving the ECD’s αA helix or non-cleft surfaces, thereby preventing conformational transitions required for receptor activation [3] [6]. This allosteric mode offers advantages in pathway selectivity and reduced susceptibility to competitive displacement by endogenous glucagon surges during fasting [4] [7].
L-168049 exhibits marked species-dependent binding affinities due to variations in glucagon receptor sequences:
Table 2: Species Selectivity of L-168049 Binding
Species | Receptor Type | IC₅₀ (Binding) | Fold Difference vs. Human |
---|---|---|---|
Human | hGCGR | 3.7 nM | 1x |
Murine | mGCGR | 63 nM | ~17x |
Canine | cGCGR | 60 nM | ~16x |
Rat/Guinea Pig | rGCGR/gpGCGR | >1,000 nM | >270x |
The molecular basis for this selectivity involves residues within the transmembrane helices and ECD. Key determinants include:
Structural insights: Crystallographic studies of GCGR ECD mutants (e.g., G40S) reveal register shifts in the αA helix that disrupt allosteric networks, explaining reduced L-168049 sensitivity in non-human species [4] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7